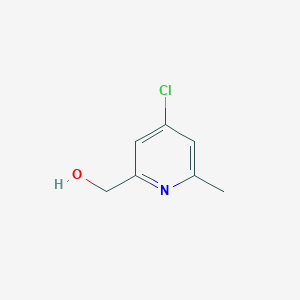

(4-Chloro-6-methylpyridin-2-yl)methanol

Description

Properties

IUPAC Name |

(4-chloro-6-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-2-6(8)3-7(4-10)9-5/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIABQWETIDWCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627845 | |

| Record name | (4-Chloro-6-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98280-32-1 | |

| Record name | (4-Chloro-6-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of (4-Chloro-6-methylpyridin-2-yl)methanol: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic properties of (4-Chloro-6-methylpyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the compound's signature across various analytical techniques, grounded in established scientific principles. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features. Furthermore, this guide outlines detailed experimental protocols for data acquisition, ensuring a self-validating framework for laboratory application.

Molecular Structure and Overview

This compound possesses a substituted pyridine core, a heterocyclic motif of significant interest in medicinal chemistry. The strategic placement of a chloro, a methyl, and a hydroxymethyl group dictates its electronic and structural characteristics, which are in turn reflected in its spectroscopic data. Understanding these data is paramount for confirming its identity, assessing its purity, and elucidating its role in subsequent chemical transformations.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments provides a complete structural assignment. All predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are based on analysis of similar pyridine derivatives.[1]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the aromatic protons, the methylene protons, the methyl protons, and the hydroxyl proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 | ~7.15 | s | - | 1H |

| H3 | ~7.05 | s | - | 1H |

| -CH₂OH | ~4.70 | s | - | 2H |

| -OH | ~3.50 (broad) | s | - | 1H |

| -CH₃ | ~2.50 | s | - | 3H |

Causality of Chemical Shifts and Multiplicities:

-

Aromatic Protons (H3, H5): The protons on the pyridine ring appear in the aromatic region. The electron-withdrawing nature of the nitrogen atom and the chlorine atom deshields these protons, shifting them downfield.[2] Due to the substitution pattern, the typical ortho, meta, and para couplings are absent, resulting in two singlets for H3 and H5.

-

Methylene Protons (-CH₂OH): These protons are adjacent to both the aromatic ring and an electronegative oxygen atom, placing their signal around 4.70 ppm. They are expected to appear as a singlet as there are no adjacent protons to couple with.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent, often appearing as a broad singlet due to chemical exchange.

-

Methyl Protons (-CH₃): The methyl group attached to the pyridine ring is expected to resonate at approximately 2.50 ppm, appearing as a sharp singlet.

Predicted ¹³C NMR and DEPT Spectra (125 MHz, CDCl₃)

The broadband proton-decoupled ¹³C NMR spectrum will display seven signals, corresponding to each unique carbon atom in the molecule. DEPT-135 and DEPT-90 experiments are invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons.[3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |

| C2 | ~160 | No Signal | No Signal |

| C6 | ~158 | No Signal | No Signal |

| C4 | ~148 | No Signal | No Signal |

| C3 | ~122 | Positive | Positive |

| C5 | ~120 | Positive | Positive |

| -CH₂OH | ~65 | Negative | No Signal |

| -CH₃ | ~24 | Positive | No Signal |

Interpretation of ¹³C and DEPT Spectra:

-

Quaternary Carbons (C2, C4, C6): These carbons, directly bonded to substituents other than hydrogen, will appear in the ¹³C spectrum but will be absent in both DEPT-135 and DEPT-90 spectra. Their chemical shifts are influenced by the attached heteroatoms and substituents.[1]

-

Methine Carbons (C3, C5): The two CH carbons of the pyridine ring will show positive signals in both DEPT-135 and DEPT-90 spectra.

-

Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group will be observed as a negative signal in the DEPT-135 spectrum and will be absent in the DEPT-90 spectrum.[3]

-

Methyl Carbon (-CH₃): The methyl carbon will give a positive signal in the DEPT-135 spectrum and will be absent in the DEPT-90 spectrum.

2D NMR Spectroscopy: Structural Elucidation

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, no cross-peaks are expected in the COSY spectrum due to the absence of vicinal or geminal proton-proton couplings.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms.[5] Expected correlations are:

-

C3 ↔ H3

-

C5 ↔ H5

-

-CH₂OH ↔ -CH₂OH protons

-

-CH₃ ↔ -CH₃ protons

-

Caption: Predicted key HSQC correlations for this compound.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (2-3 bond) correlations between carbons and protons, which is essential for piecing together the molecular skeleton.[5] Key expected correlations include:

-

-CH₃ protons ↔ C6 and C5

-

-CH₂OH protons ↔ C2 and C3

-

H3 ↔ C2, C4, and -CH₂OH carbon

-

H5 ↔ C4 and C6

-

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard. Ensure the sample is fully dissolved.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Tune and match the probe for both ¹H and ¹³C frequencies. Perform shimming to optimize the magnetic field homogeneity.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C{¹H} NMR: Acquire the broadband proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

-

DEPT: Run standard DEPT-90 and DEPT-135 pulse programs to differentiate carbon types.

-

-

2D Spectra Acquisition:

-

COSY: Acquire a gradient-selected COSY spectrum.

-

HSQC: Acquire a gradient-selected, phase-sensitive HSQC spectrum optimized for a one-bond ¹J(C,H) of ~145 Hz.

-

HMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range couplings of 8-10 Hz.

-

-

Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

IR Spectrum Acquisition (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained. [6][7]2. Pellet Formation: Transfer a portion of the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio. A background spectrum of the empty spectrometer should be recorded prior to sample analysis.

Mass Spectrum Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution if using a GC-MS system.

-

Ionization: The sample is ionized using a standard electron ionization source, typically at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural characterization of this compound. This guide has detailed the predicted spectroscopic data, offering a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. The provided protocols ensure that high-quality, reproducible data can be obtained, upholding the principles of scientific integrity and trustworthiness in drug development and chemical research.

References

-

Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2020, November 3). Introduction to HMBC. Retrieved from [Link]

-

University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]

-

Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

Sources

Decoding the Signature of a Key Pharmaceutical Intermediate: An In-depth Technical Guide to the NMR Spectral Data of (4-Chloro-6-methylpyridin-2-yl)methanol

For Immediate Release

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectral data for the compound (4-Chloro-6-methylpyridin-2-yl)methanol. This molecule is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] A thorough understanding of its structural features, as elucidated by NMR spectroscopy, is critical for researchers, scientists, and drug development professionals. This document offers a comprehensive exploration of the predicted ¹H and ¹³C NMR spectra, grounded in the fundamental principles of NMR spectroscopy and analysis of substituent effects on the pyridine ring.

Molecular Structure and Predicted NMR Active Nuclei

This compound possesses a substituted pyridine core, a common motif in medicinal chemistry. The molecular formula is C₇H₈ClNO, and its molecular weight is approximately 157.60 g/mol .[2][3] The key structural features influencing its NMR spectra are the electron-withdrawing chloro group at the 4-position, the electron-donating methyl group at the 6-position, and the hydroxymethyl group at the 2-position. These substituents create a unique electronic environment for each proton and carbon atom in the molecule, resulting in a distinct and predictable NMR fingerprint.

Below is a diagram illustrating the molecular structure and the numbering of the carbon and proton atoms for spectral assignment.

Figure 1. Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are influenced by the electron density around the protons. Electronegative atoms like chlorine and nitrogen deshield nearby protons, causing them to appear at a higher chemical shift (downfield).[4] Conversely, electron-donating groups like the methyl group cause shielding, shifting signals to a lower chemical shift (upfield).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-3 | 7.2 - 7.4 | Singlet (s) | 1H | - | Located between the chloro and hydroxymethyl groups, its signal is expected to be a singlet due to the absence of adjacent protons. |

| H-5 | 6.9 - 7.1 | Singlet (s) | 1H | - | Situated between the chloro and methyl groups, it will also appear as a singlet. The electron-donating methyl group will likely shift this proton slightly upfield compared to H-3. |

| -CH₂OH (H-7) | 4.6 - 4.8 | Singlet (s) | 2H | - | These methylene protons are adjacent to an oxygen atom and the aromatic ring, leading to a downfield shift. They are expected to appear as a singlet. |

| -OH | 2.5 - 4.0 | Broad Singlet (br s) | 1H | - | The chemical shift of the hydroxyl proton is variable and concentration-dependent. It typically appears as a broad singlet and can exchange with D₂O.[4] |

| -CH₃ (H-8) | 2.4 - 2.6 | Singlet (s) | 3H | - | The methyl protons are attached to the pyridine ring and will appear as a singlet in a typical upfield region for methyl groups on an aromatic ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The chemical shifts are highly sensitive to the electronic effects of substituents. Carbons attached to electronegative atoms or participating in double bonds are significantly deshielded and appear downfield.[5][6]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 158 - 162 | Attached to the nitrogen and the hydroxymethyl group, this carbon is expected to be significantly downfield. |

| C-3 | 118 - 122 | This carbon is adjacent to the chloro-substituted carbon and is expected to be in the aromatic region. |

| C-4 | 148 - 152 | Directly bonded to the electronegative chlorine atom, this carbon will be strongly deshielded. |

| C-5 | 120 - 124 | This carbon is adjacent to the methyl-substituted carbon and is expected in the aromatic region, likely slightly upfield compared to an unsubstituted pyridine C-3/C-5. |

| C-6 | 155 - 159 | Attached to the nitrogen and the methyl group, this carbon will be downfield. |

| -CH₂OH (C-7) | 62 - 66 | The carbon of the hydroxymethyl group is attached to an oxygen atom, causing a downfield shift into the 60-70 ppm range. |

| -CH₃ (C-8) | 22 - 26 | The methyl carbon will appear in the typical upfield aliphatic region. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[7]

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[8]

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will result in single lines for each unique carbon, simplifying the spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the TMS signal at 0 ppm.

-

Figure 2. Experimental workflow for NMR data acquisition and processing.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.[7][9]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, no cross-peaks are expected in the aromatic region as the ring protons are not adjacent.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the H-3, H-5, H-7, and H-8 proton signals to their corresponding carbon signals (C-3, C-5, C-7, and C-8).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons (C-2, C-4, C-6). For example, the methyl protons (H-8) would show correlations to C-6 and C-5.

Conclusion

The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed structural fingerprint of this important chemical intermediate. By understanding the influence of the chloro, methyl, and hydroxymethyl substituents on the pyridine ring, researchers can confidently identify this compound and assess its purity. The application of standard and advanced NMR techniques, as outlined in this guide, is essential for the rigorous characterization required in pharmaceutical and chemical research.

References

-

Chem-Impex. 4-Chloro-2-pyridinemethanol. [Link]

-

Chemsrc.com. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of 2-chloro-2-methylpropane. [Link]

-

PubChem. (4-Chloropyridin-2-yl)methanol. [Link]

-

PubChem. (4-Chlorophenyl)(pyridin-2-yl)methanol. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

ResearchGate. Experimental 13 C NMR spectrum of 2-Cl-6-MA. [Link]

-

MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 3. biosynth.com [biosynth.com]

- 4. acdlabs.com [acdlabs.com]

- 5. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 9. m.youtube.com [m.youtube.com]

(4-Chloro-6-methylpyridin-2-yl)methanol stability and storage

An In-depth Technical Guide to the Stability and Storage of (4-Chloro-6-methylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key heterocyclic building block in the synthesis of a wide array of compounds with potential applications in the pharmaceutical and agrochemical industries. The presence of a chlorinated pyridine ring functionalized with a methyl and a hydroxymethyl group provides a versatile scaffold for the development of novel bioactive molecules. The stability and reactivity of this compound are of paramount importance, as its degradation can lead to the formation of impurities that may compromise the quality, safety, and efficacy of the final products.[1] This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on its chemical structure and the known behavior of related compounds.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 98280-32-1 | [2][3] |

| Molecular Formula | C₇H₈ClNO | [2][3] |

| Molecular Weight | 157.60 g/mol | [2] |

| Boiling Point | 245.8 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Appearance | Solid (form may vary) |

Fundamental Stability Considerations

While specific stability data for this compound is not extensively available in public literature, an understanding of its potential reactivity can be derived from its structural features.

Structural Analysis and Potential Reactivity

The this compound molecule contains several functional groups that influence its stability:

-

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which generally imparts a degree of stability. However, the nitrogen atom can also be a site for protonation or alkylation, and the ring can be susceptible to nucleophilic attack under certain conditions.

-

Chloro Substituent: The chloro group is an electron-withdrawing group that can influence the reactivity of the pyridine ring. Chlorinated aromatic compounds are known to be susceptible to photolytic degradation.[4]

-

Hydroxymethyl Group: The primary alcohol functional group is a key site for reactivity. It is susceptible to oxidation to form an aldehyde and subsequently a carboxylic acid.[5] Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), facilitating nucleophilic substitution reactions.[6]

-

Methyl Group: The methyl group is generally stable but can influence the electronic properties of the pyridine ring.

Potential Degradation Pathways

Based on the functional groups present, the following degradation pathways are plausible for this compound:

-

Oxidation: The hydroxymethyl group is the most likely site for oxidation. Mild oxidizing agents can convert it to the corresponding aldehyde, (4-chloro-6-methylpyridin-2-yl)carbaldehyde. Stronger oxidizing conditions can lead to the formation of the carboxylic acid, 4-chloro-6-methylpyridine-2-carboxylic acid.[5]

-

Photodegradation: Exposure to ultraviolet (UV) light can induce the degradation of chlorinated aromatic compounds.[4] This could involve the cleavage of the carbon-chlorine bond or other reactions involving the aromatic ring.

-

Thermal Degradation: At elevated temperatures, thermal decomposition may occur, potentially leading to the formation of various degradation products through complex reaction pathways. Similar pyridine compounds are known to decompose at high temperatures, releasing carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

-

Acid/Base-Catalyzed Degradation: In strongly acidic solutions, the hydroxyl group can be protonated, making it a good leaving group and susceptible to nucleophilic substitution. While the alcohol itself is not prone to hydrolysis, extreme pH conditions could potentially lead to degradation. Forced degradation studies on related pyridine compounds often involve acidic and basic conditions to assess this susceptibility.[8]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 3. (4-CHLORO-6-METHYL-PYRIDIN-2-YL)-METHANOL [98280-32-1] | Chemsigma [chemsigma.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of (4-Chloro-6-methylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling procedures for (4-Chloro-6-methylpyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, the following content is synthesized from established safety data for structurally related compounds and best practices in chemical hygiene to ensure a self-validating system of laboratory safety. This document is intended to empower researchers with the knowledge to mitigate risks and foster a culture of safety.

Understanding the Compound: A Profile of this compound

This compound is a substituted pyridine derivative. Its chemical structure, featuring a chlorinated pyridine ring with a methyl and a hydroxymethyl group, suggests its potential for reactivity and biological activity, making it a valuable building block in medicinal chemistry. However, these same structural features necessitate a thorough understanding of its potential hazards. While specific toxicological data for this exact compound is limited, analysis of its functional groups and data from analogous structures allows for a robust safety assessment.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C7H8ClNO | [1] |

| Molecular Weight | 157.6 g/mol | [1][2] |

| Boiling Point | 245.8±35.0 °C at 760 mmHg | [1] |

| Density | 1.3±0.1 g/cm3 | [1] |

| Flash Point | 102.4±25.9 °C | [1] |

Hazard Identification and Risk Assessment: A Proactive Approach

Based on the Globally Harmonized System (GHS) classifications of analogous compounds, this compound should be handled as a substance with the following potential hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Similar chlorinated and methoxy-substituted pyridines are harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Skin Irritation: Causes skin irritation.[3]

-

Serious Eye Irritation: Causes serious eye irritation.[3][4]

-

Respiratory Irritation: May cause respiratory irritation.[3]

The primary routes of exposure are inhalation, skin and eye contact, and ingestion. The causality behind these hazards lies in the chemical's ability to interact with biological tissues. The chloro- and pyridine functionalities can contribute to its reactivity, while its potential to be absorbed through the skin or inhaled as dust or aerosol necessitates stringent control measures.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes eliminating hazards at their source.

3.1. Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood. This is critical to minimize inhalation exposure.[5][6]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[5]

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in case of accidental exposure.[5]

3.2. Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not merely a checklist but a scientifically informed decision based on the specific risks.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before each use. Change gloves immediately if they become contaminated.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator is required.[5]

Safe Handling and Storage: Procedural Integrity

Adherence to standardized protocols is paramount for preventing accidents.

4.1. Handling

-

Avoid Contact: Do not get in eyes, on skin, or on clothing.[5]

-

Avoid Inhalation: Avoid breathing dust, fumes, or vapors.[4][7]

-

Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[3][8]

-

Grounding: For transfers of larger quantities, use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[6]

4.2. Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[7][9]

-

Incompatibilities: Store away from strong oxidizing agents.[7]

-

Location: Store in a cool, dry, well-ventilated area away from incompatible substances.[5]

Emergency Procedures: A Validated Response Plan

A well-rehearsed emergency plan is a self-validating system for mitigating the consequences of an incident.

5.1. First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][7]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7][11]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

5.2. Spill Response

A chemical spill should be treated as a serious incident requiring a calm and methodical response.

Workflow for a Minor Chemical Spill

Caption: A stepwise workflow for managing a minor chemical spill.

Disposal Considerations: Environmental Stewardship

All waste containing this compound must be handled as hazardous waste.

-

Waste Collection: Collect waste in clearly labeled, sealed containers.

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[9][12] Do not allow the product to enter drains or waterways.[3]

Conclusion: A Commitment to Safety

The safe handling of this compound is not merely a matter of following rules but of understanding the scientific principles behind them. By integrating the knowledge of its potential hazards with robust engineering controls, appropriate personal protective equipment, and well-defined procedures, researchers can confidently and safely utilize this valuable compound in the pursuit of scientific advancement. This guide serves as a living document, to be integrated into your laboratory's specific chemical hygiene plan and reviewed regularly.

References

-

Cole-Parmer. Material Safety Data Sheet - 2-Hydroxy-6-Methylpyridine, 97%. Retrieved from [Link]

-

Methanex Corporation. SAFETY DATA SHEET. Retrieved from [Link]

-

MilliporeSigma. (2023). Methanol LC-MS Grade For Liquid Chromatography-Mass Spectrometry OmniSolv. Retrieved from [Link]

-

Airgas. (2022, March 18). Methanol. Retrieved from [Link]

-

Al-Khafaji, M. Q., Al-Ani, A. K., & Al-Thwani, A. N. (2024). The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management. Toxics, 12(1), 53. MDPI. Retrieved from [Link]

-

ChemSrc. (2025, February 5). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, February 6). Methanol Toxicity. StatPearls. Retrieved from [Link]

-

GOV.UK. Incident management: methanol. Retrieved from [Link]

Sources

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 2. aksci.com [aksci.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. methanex.com [methanex.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. Methyl Alcohol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 12. More is on the way! | Airgas [airgas.com]

(4-Chloro-6-methylpyridin-2-yl)methanol: A Technical Guide for Researchers and Drug Development Professionals

Introduction

(4-Chloro-6-methylpyridin-2-yl)methanol is a substituted pyridine derivative that serves as a valuable building block in synthetic organic chemistry. Its unique structural features, including a reactive hydroxymethyl group and a chlorinated pyridine ring, make it a versatile intermediate in the synthesis of a wide range of more complex molecules. This guide provides an in-depth overview of its chemical properties, synthesis, commercial availability, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. The chlorinated pyridine motif is a common feature in many biologically active compounds, and the presence of both a nucleophilic hydroxyl group and a site for potential cross-coupling reactions (the chloro group) allows for diverse synthetic transformations.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis.

| Property | Value | Source |

| CAS Number | 1023233-83-3 | N/A |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 245.8 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Purity | Typically ≥97% | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of the corresponding carboxylic acid or ester. Below is a representative, detailed protocol for its synthesis, based on established chemical principles.

Experimental Protocol: Synthesis via Reduction of a Carboxylic Acid Intermediate

This protocol outlines a two-step process starting from 2-amino-4-chloro-6-methylpyridine.

Step 1: Diazotization and Hydrolysis to form 4-chloro-6-methylpicolinic acid

The initial step involves the conversion of the amino group of 2-amino-4-chloro-6-methylpyridine to a carboxylic acid via a diazonium salt intermediate, followed by hydrolysis.

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Reagent Preparation: Dissolve 2-amino-4-chloro-6-methylpyridine in an aqueous solution of a strong acid (e.g., sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.

-

Diazotization: Slowly add a solution of sodium nitrite in water to the cooled reaction mixture while maintaining the temperature below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the unstable diazonium salt.

-

Hydrolysis: After the addition is complete, the reaction mixture is gently warmed to facilitate the hydrolysis of the diazonium salt to the corresponding carboxylic acid.

-

Work-up: The resulting 4-chloro-6-methylpicolinic acid can be isolated by adjusting the pH of the solution to its isoelectric point, causing the product to precipitate. The solid is then collected by filtration, washed with cold water, and dried.

Step 2: Reduction of 4-chloro-6-methylpicolinic acid to this compound

The second step involves the reduction of the carboxylic acid to the primary alcohol.

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 4-chloro-6-methylpicolinic acid in an anhydrous ether solvent such as tetrahydrofuran (THF).

-

Reducing Agent: A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF), is slowly added to the suspension. This step is highly exothermic and should be performed with caution, maintaining a low temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, the excess reducing agent is carefully quenched by the slow addition of water or an aqueous solution of a mild acid, again at a low temperature.

-

Extraction and Purification: The product is then extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

Substituted pyridines are a prevalent class of heterocycles in medicinal chemistry, and this compound serves as a key intermediate for the synthesis of various pharmaceutical agents.[2] The chlorine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or used in esterification or etherification reactions to build more complex molecular architectures.

Hypothetical Experimental Workflow: Synthesis of a Kinase Inhibitor

This hypothetical workflow illustrates how this compound could be utilized in the synthesis of a potential kinase inhibitor.

-

Oxidation: The primary alcohol of this compound is oxidized to the corresponding aldehyde using a mild oxidizing agent like manganese dioxide (MnO₂) or Dess-Martin periodinane. This aldehyde is a key electrophile for subsequent reactions.

-

Coupling Reaction: The chloro-substituent on the pyridine ring is then subjected to a Suzuki coupling reaction with a boronic acid derivative containing a pharmacophore relevant for kinase inhibition (e.g., an indole or quinoline moiety). This step builds the core scaffold of the target molecule.

-

Reductive Amination: The aldehyde functional group is then reacted with a primary or secondary amine via reductive amination. This step introduces a side chain that can be designed to interact with specific amino acid residues in the kinase active site.

-

Final Product: The resulting molecule represents a potential kinase inhibitor, with its structure derived from the versatile starting material, this compound.

Caption: Experimental workflow for a hypothetical kinase inhibitor.

Commercial Suppliers

This compound is available from a variety of commercial suppliers. Researchers should always verify the purity and specifications of the compound from their chosen supplier to ensure it meets the requirements of their specific application.

| Supplier | Purity | Available Quantities |

| Shanghai Aladdin Biochemical Technology Co., LTD. | 97.0% | 100mg |

| Shanghai Nianxing Industrial Co., Ltd. | 97.0% | Inquire |

| ChemicalBook | N/A | Multiple suppliers listed |

| Biosynth | N/A | Inquire |

Safety and Handling

This compound is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety measures include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[3]

-

Handling: Avoid contact with skin and eyes.[3] In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Based on data for similar compounds, it may cause skin and eye irritation, and may be harmful if swallowed.[4][5]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery and development. Its dual functionality allows for a wide range of chemical transformations, making it an important tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

Chemsrc.com. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

-

PubChem. (4-Chloropyridin-2-yl)methanol. [Link]

-

PubChem. (4-Chlorophenyl)(pyridin-2-yl)methanol. [Link]

- Google Patents. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.

-

Carl ROTH. Safety Data Sheet: Methanol. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubChem. 4-Chloro-6-methylpyridin-2-amine. [Link]

-

PubChem. (2-Chloropyridin-4-yl)methanol. [Link]

Sources

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. aksci.com [aksci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. (2-Chloropyridin-4-yl)methanol | C6H6ClNO | CID 7062237 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Field-Proven Guide to the Synthesis of (4-Chloro-6-methylpyridin-2-yl)methanol

Executive Summary: The Strategic Importance of (4-Chloro-6-methylpyridin-2-yl)methanol

This compound is a key heterocyclic building block in modern synthetic chemistry. Its substituted pyridine framework is a privileged scaffold found in a multitude of biologically active compounds and advanced materials. The presence of a chlorine atom, a methyl group, and a hydroxymethyl group at specific positions (C4, C6, and C2, respectively) offers three distinct points for further chemical modification. This trifunctional nature makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the discovery of novel pharmaceuticals where precise structure-activity relationships are paramount. For instance, related pyridine carboxaldehyde thiosemicarbazones have been investigated for their potent inhibition of ribonucleotide reductase, a critical enzyme in DNA synthesis, highlighting the therapeutic potential of this class of compounds[1]. This guide provides a detailed, reliable, and mechanistically-grounded protocol for the synthesis of this important intermediate via the chemoselective reduction of its corresponding aldehyde.

Synthetic Strategy: From Aldehyde to Alcohol

The most direct and efficient route to synthesize this compound is through the reduction of the commercially available starting material, 4-chloro-6-methylpyridine-2-carboxaldehyde. This transformation is a cornerstone reaction in organic synthesis, converting a carbonyl group into a primary alcohol.

The choice of reducing agent is critical for the success of this synthesis. While powerful reagents like lithium aluminum hydride (LiAlH₄) can achieve this reduction, they are notoriously reactive, pyrophoric, and react violently with protic solvents like water or alcohols[2]. A superior choice for this application is sodium borohydride (NaBH₄) . NaBH₄ is a mild and selective reducing agent that is stable in alcoholic solvents, making it significantly safer and easier to handle. It readily reduces aldehydes and ketones while typically leaving more robust functional groups like esters or amides untouched, ensuring high chemoselectivity[3][4].

The overall workflow is summarized in the diagram below.

Caption: High-level experimental workflow for the synthesis.

The "Why": Mechanistic Insights into the Reduction

Understanding the reaction mechanism is key to troubleshooting and optimizing the protocol. The reduction of an aldehyde with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

-

Nucleophilic Attack: The borohydride ion (BH₄⁻) serves as the source of the hydride. The hydride attacks the partially positive carbon atom of the carbonyl group.

-

Alkoxide Formation: This attack breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate, which is stabilized by the solvent.

-

Protonation: In the final work-up step (or from the protic methanol solvent), the negatively charged oxygen of the alkoxide is protonated to yield the final primary alcohol product.

This two-step process is highly efficient and forms the basis of this synthetic protocol[3][5][6].

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a standard laboratory scale.

Materials and Reagents

| Reagent Name | Formula | MW ( g/mol ) | Molar Eq. | Amount (Example Scale) | Purpose | Supplier Example |

| 4-Chloro-6-methylpyridine-2-carboxaldehyde | C₇H₆ClNO | 155.58 | 1.0 | 5.00 g (32.1 mmol) | Starting Material | Sigma-Aldrich |

| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 1.2 | 1.45 g (38.3 mmol) | Reducing Agent | Sigma-Aldrich |

| Methanol (MeOH), Anhydrous | CH₃OH | 32.04 | - | 100 mL | Solvent | Fisher Scientific |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~300 mL | Extraction Solvent | VWR Chemicals |

| Deionized Water | H₂O | 18.02 | - | ~200 mL | Quenching/Washing | - |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | ~50 mL | Washing | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | As needed | Drying Agent | Acros Organics |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-6-methylpyridine-2-carboxaldehyde (5.00 g, 32.1 mmol). Add anhydrous methanol (100 mL) and stir until the solid is completely dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. Maintaining this temperature is crucial as the addition of NaBH₄ is exothermic.

-

Addition of Reducing Agent: Once the solution is cooled, begin adding sodium borohydride (1.45 g, 38.3 mmol) in small portions over 20-30 minutes. Causality Note: Portion-wise addition prevents a rapid temperature increase and controls the rate of hydrogen gas evolution, a byproduct of NaBH₄ reacting with methanol.

-

Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting aldehyde spot has been fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding deionized water (~50 mL) while the flask is still in the ice bath. This will decompose any remaining NaBH₄.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Causality Note: Ethyl acetate is chosen for its ability to dissolve the product while being immiscible with water, allowing for efficient separation. Multiple extractions ensure maximum recovery of the product.

-

Washing and Drying: Combine the organic extracts and wash them with brine (1 x 50 mL). The brine wash helps to remove residual water from the organic layer. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Concentration: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude this compound, typically as a white to off-white solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the final product with high purity. The expected yield is typically in the range of 90-98%.

Product Characterization

The identity and purity of the synthesized this compound (MW: 157.60 g/mol ) should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence of all expected protons and their chemical environment. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new signal for the CH₂OH group (~4.7 ppm) and the OH proton are key indicators of a successful reaction.

-

¹³C NMR: To confirm the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Sodium Borohydride (NaBH₄): While safer than LiAlH₄, NaBH₄ is still a reactive chemical. It is a flammable solid and can react with water or acids to produce flammable hydrogen gas. Avoid contact with strong oxidizing agents.

-

Solvents: Methanol and ethyl acetate are flammable liquids. Keep them away from ignition sources. Methanol is toxic by inhalation, ingestion, and skin absorption.

References

- CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google P

- CN105085378A - Synthetic method of 4-(chloromethyl)

-

Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. [Link]

-

Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024, March 17). Alcohols from Carbonyl Compounds: Reduction. [Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

Chemguide. Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

-

Chemguide. Reduction of carboxylic acids. [Link]

-

Sartori, G. et al. (1989). Inhibitors of ribonucleotide reductase. Comparative effects of amino- and hydroxy-substituted pyridine-2-carboxaldehyde thiosemicarbazones. Biochemical Pharmacology, 38(1), 105-111. [Link]

Sources

- 1. Inhibitors of ribonucleotide reductase. Comparative effects of amino- and hydroxy-substituted pyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

The Versatile Virtuoso: (4-Chloro-6-methylpyridin-2-yl)methanol as a Strategic Building Block in Modern Organic Synthesis

Introduction: Unveiling a Key Synthetic Intermediate

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. (4-Chloro-6-methylpyridin-2-yl)methanol has emerged as a highly valuable and versatile intermediate, particularly in the realms of medicinal chemistry and drug development. Its unique structural features—a reactive chloro-substituted pyridine ring and a primary alcohol—offer two distinct points for diverse chemical modifications. This dual functionality allows for the sequential or orthogonal introduction of various molecular fragments, making it a cornerstone in the synthesis of numerous biologically active compounds, most notably as a key precursor to the BRAF inhibitor Vemurafenib.

This comprehensive guide provides an in-depth exploration of the applications of this compound. We will delve into the mechanistic underpinnings of its key transformations, present detailed and field-proven experimental protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage the full synthetic potential of this important molecule.

Chemical Properties and Reactivity Profile

This compound is a solid at room temperature and is commercially available from various suppliers, typically with a purity of 97% or higher.[1] The molecule's reactivity is dictated by its two primary functional groups:

-

The 4-Chloro Substituent: The chlorine atom at the C4 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen atom activates the C4 position towards nucleophilic attack.

-

The 2-Hydroxymethyl Group: The primary alcohol at the C2 position can undergo a variety of transformations, including oxidation to the corresponding aldehyde, esterification, and etherification, providing another avenue for molecular diversification.

This application note will focus on the most impactful and widely utilized transformations of this building block.

Application I: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro-substituent at the C4 position of this compound makes it an ideal substrate for a range of these transformations.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from an organohalide and a boronic acid or ester.[2] This reaction is particularly valuable for the synthesis of complex pharmaceutical intermediates.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency, especially with electron-deficient heteroaryl chlorides. For substrates like this compound, a catalyst system that is both active and resistant to inhibition by the pyridine nitrogen is essential. Microwave-assisted protocols have been shown to significantly accelerate these reactions, often leading to higher yields in shorter reaction times.[3][4]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, adapted from procedures for similar chloropyridine substrates.[3][5]

Table 1: Reagents and Materials for Suzuki-Miyaura Coupling

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 157.60 | 1.0 | 1.0 |

| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane | - | 5 mL | - |

| Water | - | 1 mL | - |

Step-by-Step Procedure:

-

To a microwave-safe reaction vial equipped with a magnetic stir bar, add this compound (158 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Add 1,4-dioxane (5 mL) and water (1 mL) to the vial.

-

Seal the vial with a cap and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120°C for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (4-phenyl-6-methylpyridin-2-yl)methanol.

Workflow Diagram: Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[6][7] This reaction is instrumental in the synthesis of conjugated systems and complex natural products.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

This protocol is a representative procedure for the Sonogashira coupling of this compound.[8][9]

Table 2: Reagents and Materials for Sonogashira Coupling

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 157.60 | 1.0 | 1.0 |

| Phenylacetylene | 102.13 | 1.2 | 1.2 |

| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.03 | 0.03 |

| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 0.06 |

| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |

| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |

Step-by-Step Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (158 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (11 mg, 0.06 mmol).

-

Add anhydrous tetrahydrofuran (10 mL) and triethylamine (0.42 mL, 3.0 mmol).

-

Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirred mixture.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and filter off the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (4-(phenylethynyl)-6-methylpyridin-2-yl)methanol.

Application II: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution at the C4 position. This allows for the direct introduction of nitrogen, oxygen, and sulfur nucleophiles.

Amination Reactions

The displacement of the C4-chloride with an amine is a key step in the synthesis of many bioactive molecules. This can be achieved through direct nucleophilic substitution, often requiring elevated temperatures, or via copper- or palladium-catalyzed amination reactions which can proceed under milder conditions.[10]

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group (chloride) is then expelled to restore aromaticity. The rate of this reaction is enhanced by the electron-withdrawing effect of the pyridine nitrogen.

Experimental Protocol: Amination with Morpholine

This is a general procedure for the nucleophilic aromatic substitution of the chloro group with an amine.

Table 3: Reagents and Materials for Amination

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 157.60 | 1.0 | 1.0 |

| Morpholine | 87.12 | 2.0 | 2.0 |

| N,N-Dimethylformamide (DMF) | - | 5 mL | - |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 1.5 |

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve this compound (158 mg, 1.0 mmol) in N,N-dimethylformamide (5 mL).

-

Add morpholine (0.17 mL, 2.0 mmol) and potassium carbonate (207 mg, 1.5 mmol).

-

Heat the reaction mixture to 100-120°C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with water (2 x 10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford (4-(morpholino)-6-methylpyridin-2-yl)methanol.

Logical Relationship Diagram: SNAr Mechanism

Caption: Key steps in the SNAr mechanism.

Application III: Transformations of the Hydroxymethyl Group

The primary alcohol at the C2 position provides a versatile handle for further functionalization.

Oxidation to the Aldehyde

The hydroxymethyl group can be oxidized to the corresponding aldehyde, 4-chloro-6-methylpicolinaldehyde, a valuable intermediate for reactions such as Wittig olefination, reductive amination, and the formation of imines and oximes. Mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are typically employed to avoid over-oxidation to the carboxylic acid.

Experimental Protocol: Oxidation with Manganese Dioxide

Table 4: Reagents and Materials for Oxidation

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 157.60 | 1.0 | 1.0 |

| Activated Manganese Dioxide (MnO₂) | 86.94 | 10.0 | 10.0 |

| Dichloromethane (DCM) | - | 20 mL | - |

Step-by-Step Procedure:

-

To a stirred suspension of activated manganese dioxide (870 mg, 10.0 mmol) in dichloromethane (20 mL), add a solution of this compound (158 mg, 1.0 mmol) in dichloromethane (5 mL).

-

Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with dichloromethane.

-

Concentrate the filtrate under reduced pressure to yield 4-chloro-6-methylpicolinaldehyde, which can often be used in the next step without further purification.

Williamson Ether Synthesis

The hydroxyl group can be converted into an ether via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.[11][12]

Experimental Protocol: O-Methylation

Table 5: Reagents and Materials for O-Methylation

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 157.60 | 1.0 | 1.0 |

| Sodium Hydride (NaH, 60% dispersion in oil) | 24.00 | 1.2 | 1.2 |

| Methyl Iodide (CH₃I) | 141.94 | 1.1 | 1.1 |

| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |

Step-by-Step Procedure:

-

To a stirred suspension of sodium hydride (48 mg of 60% dispersion, 1.2 mmol) in anhydrous tetrahydrofuran (5 mL) at 0°C under an inert atmosphere, add a solution of this compound (158 mg, 1.0 mmol) in anhydrous THF (5 mL) dropwise.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the mixture back to 0°C and add methyl iodide (0.07 mL, 1.1 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by the dropwise addition of water (5 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford 4-chloro-2-(methoxymethyl)-6-methylpyridine.

Conclusion

This compound is a strategically important building block in organic synthesis, offering multiple avenues for the construction of complex and functionally diverse molecules. Its utility in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions at the C4-position, combined with the versatility of the hydroxymethyl group at the C2-position, makes it an indispensable tool for medicinal chemists and drug development professionals. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers seeking to harness the synthetic potential of this valuable intermediate.

References

-

Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(11), 3389. [Link]

- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.

-

Wikipedia. (2023). Williamson ether synthesis. [Link]

-

Chemsrc.com. This compound. [Link]

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.

-

Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions - The Royal Society of Chemistry. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Hartwig Group. A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. [Link]

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

- Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(10), 785-790.

- Fleckenstein, C. A., & Plenio, H. (2013). A general, practical palladium-catalyzed cyanation of (hetero) aryl chlorides and bromides. Organic letters, 15(16), 4266-4269.

-

Organic Chemistry Portal. A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. [Link]

-

Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions - The Royal Society of Chemistry. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Chem-Station. Hartwig-Miyaura C-H Borylation. [Link]

- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

- Thomas, S. P., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic letters, 18(10), 2323-2326.

-

Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

-

ResearchGate. Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Link]

-

Organic Chemistry Portal. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Clutch Prep. Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons. [Link]

- Nolan, S. P., & Cazin, C. S. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC= N-Heterocyclic Carbene) Complexes. Dalton Transactions, 47(21), 7165-7176.

- Al-Sanea, M. M., & Abdelgawad, M. A. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS omega, 8(49), 46865-46881.

- Wang, C., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of organic chemistry, 85(11), 7146-7157.

-

Khan Academy. Williamson ether synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Synthesis and Applications of 4-Amino-2-chloro-6-(trifluoromethyl)pyridine. [Link]

- Oestreich, M., & Straub, B. F. (2018). Atroposelective Ir-Catalyzed C–H Borylation of Phthalazine Heterobiaryls. Organic letters, 20(15), 4561-4564.

-

Hartwig Group. Publications. [Link]

- Zhang, X., & Ready, J. M. (2018). Palladium-catalyzed cyanation of aryl halides with in situ generated CN− from ClCF2H and NaNH2. Organic chemistry frontiers, 5(18), 2694-2697.

Sources

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Oxidation of (4-Chloro-6-methylpyridin-2-yl)methanol to its Aldehyde

Introduction: The Significance of Pyridine Aldehydes in Drug Discovery

Substituted pyridine aldehydes are pivotal building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry. The aldehyde functional group serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. Specifically, 4-chloro-6-methylpyridine-2-carbaldehyde is a key intermediate for the synthesis of novel therapeutic agents. Its controlled and efficient synthesis from the corresponding alcohol, (4-Chloro-6-methylpyridin-2-yl)methanol, is a critical step in the drug development pipeline. This document provides a detailed guide for researchers, chemists, and drug development professionals on the selective oxidation of this substrate, exploring various methodologies and offering in-depth, field-proven protocols.

Choosing the Right Oxidation Method: A Comparative Overview

The oxidation of a primary alcohol to an aldehyde requires careful selection of reagents to prevent over-oxidation to the carboxylic acid. For a substrate like this compound, which contains a potentially sensitive heterocyclic ring, mild and selective oxidation methods are paramount. Below is a comparative analysis of several widely-used and effective oxidation protocols.

| Oxidation Method | Oxidizing Agent/System | Typical Temperature | Key Advantages | Potential Considerations |

| Swern Oxidation | Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine | -78 °C to room temp. | High yields, mild conditions, avoids heavy metals.[1] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature | Mild, neutral conditions, short reaction times, commercially available reagent.[2][3] | DMP is shock-sensitive, stoichiometric iodine waste. |

| Manganese Dioxide Oxidation | Activated Manganese Dioxide (MnO₂) | Room temp. to reflux | Excellent for benzylic and allylic alcohols, heterogeneous (easy workup). | Requires a large excess of reagent, activity can vary. |

| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl (co-oxidant) | 0 °C to room temp. | Catalytic use of TEMPO, environmentally benign co-oxidant.[4][5] | Can be sensitive to substrate scope, requires careful pH control. |

Reaction Mechanisms and Pathways

Understanding the underlying mechanisms of these oxidations is crucial for troubleshooting and optimizing reaction conditions.

Swern Oxidation Mechanism

The Swern oxidation proceeds through the formation of a reactive chlorosulfonium salt from DMSO and oxalyl chloride.[1][6][7] This species then reacts with the alcohol to form an alkoxysulfonium salt. Subsequent deprotonation by a hindered base, typically triethylamine, generates a sulfur ylide, which undergoes an intramolecular elimination to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[1]